molecular formula C11H8ClNO2 B2734467 2-Chloro-8-methylquinoline-7-carboxylic acid CAS No. 1820665-85-7

2-Chloro-8-methylquinoline-7-carboxylic acid

Cat. No. B2734467
M. Wt: 221.64
InChI Key: VNZOKDNUYSUUPN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2-Chloro-8-methylquinoline-7-carboxylic acid” is a compound with the molecular formula C11H8ClNO2 and a molecular weight of 221.64 . It is a derivative of quinoline, a nitrogen-containing bicyclic compound .


Synthesis Analysis

Quinoline and its derivatives can be synthesized using various protocols reported in the literature, such as Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach . Transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, ultrasound irradiation reactions, and green reaction protocols are also useful for the construction and functionalization of this compound .


Molecular Structure Analysis

The molecular structure of “2-Chloro-8-methylquinoline-7-carboxylic acid” consists of a benzene ring fused with a pyridine moiety . The compound contains a chlorine atom, a methyl group, and a carboxylic acid group attached to the quinoline core .


Chemical Reactions Analysis

The chemical reactions involving quinoline derivatives depend on the substitution on the heterocyclic pyridine ring . Quinoline derivatives are known to inhibit DNA synthesis by promoting cleavage of bacterial DNA gyrase and type IV topoisomerase, ultimately leading to rapid bacterial death .

Scientific Research Applications

Auxiliary-assisted Palladium-catalyzed Arylation and Alkylation

Research demonstrates the utility of carboxylic acid derivatives, including those related to quinoline carboxylic acids, in auxiliary-directed, palladium-catalyzed β-arylation and alkylation of sp^3 and sp^2 C-H bonds. This process employs aryl or alkyl iodide coupling partners and a palladium acetate catalyst, indicating the potential of quinoline carboxylic acid derivatives in facilitating selective monoarylation and alkylation, enhancing the functionalization of amino- and hydroxy-acid derivatives (Shabashov & Daugulis, 2010).

Photodegradation Studies

The photodegradation of quinolinecarboxylic herbicides, closely related to "2-Chloro-8-methylquinoline-7-carboxylic acid", was explored, showing how UV irradiation can lead to rapid degradation through a decarboxylation reaction. This study illuminates the environmental fate and the potential for remediation of such compounds when exposed to sunlight or UV light (Pinna & Pusino, 2012).

Antimicrobial Activity

Another study focused on the synthesis of 2-phenyl-7-substitutedquinoline-4-carboxylic acid derivatives via microwave-irradiated methods, showing significant antimicrobial activity against a broad spectrum of microorganisms. This research underscores the potential of quinoline carboxylic acid derivatives as key scaffolds in developing new antimicrobial agents (Bhatt & Agrawal, 2010).

Phosphorescent Emission Studies

Quinoline carboxylic acid analogs have been studied for their photophysical properties, specifically their phosphorescent emissions. Such studies are crucial for the development of new materials with potential applications in organic light-emitting diodes (OLEDs) and other photonic devices, highlighting the role of quinoline carboxylic acids in materials science (Małecki et al., 2015).

Antibacterial Properties

Research into 8-nitrofluoroquinolone derivatives based on quinoline carboxylic acids revealed interesting antibacterial activity, particularly against gram-positive strains such as S. aureus. These findings emphasize the significance of quinoline carboxylic acid derivatives in developing new antibacterial drugs (Al-Hiari et al., 2007).

properties

IUPAC Name

2-chloro-8-methylquinoline-7-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8ClNO2/c1-6-8(11(14)15)4-2-7-3-5-9(12)13-10(6)7/h2-5H,1H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNZOKDNUYSUUPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC2=C1N=C(C=C2)Cl)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-8-methylquinoline-7-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.